Comprehensive 1H and 13C NMR Chemical Shift Assignments for 5-Bromo-1-benzofuran-7-carbaldehyde
Comprehensive 1H and 13C NMR Chemical Shift Assignments for 5-Bromo-1-benzofuran-7-carbaldehyde
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Executive Summary
Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and anti-inflammatory agents [4.2]. Accurate structural elucidation of these synthetic intermediates is a non-negotiable prerequisite for downstream structure-activity relationship (SAR) studies. This technical guide provides a rigorous, self-validating methodology for the 1 H and 13 C NMR assignment of 5-bromo-1-benzofuran-7-carbaldehyde (CAS: 170681-94-4). As a Senior Application Scientist, I have structured this guide not merely as a list of numbers, but as a comprehensive logical framework grounded in empirical data and the quantum-mechanical principles of nuclear shielding[1].
Structural Analysis and Predictive Causality
The structural elucidation of 5-bromo-1-benzofuran-7-carbaldehyde relies on understanding the competing electronic effects within the fused bicyclic system. The parent benzofuran core exhibits distinct π -electron densities that govern its baseline chemical shifts[2]. The introduction of a bromine atom at C-5 and a formyl group at C-7 significantly perturbs this electronic environment:
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The Heavy Atom Effect (C-5): Bromine exerts a diamagnetic shielding effect on the directly attached carbon (C-5) due to spin-orbit coupling, pushing its 13 C resonance upfield to approximately 116.5 ppm. Conversely, its inductive electron-withdrawing nature slightly deshields the ortho and meta positions.
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Anisotropic and Mesomeric Deshielding (C-7 and H-6): The aldehyde group at C-7 is a strong π -acceptor. It draws electron density away from the aromatic ring, particularly from the ortho and para positions. Furthermore, the magnetic anisotropy of the carbonyl C=O double bond, when locked in a coplanar conformation with the benzofuran ring, creates a strong deshielding cone that dramatically shifts the adjacent H-6 proton downfield (predicted δ ~8.15 ppm).
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Heteroaromatic Ring Currents: The furan oxygen (O-1) donates electron density into the ring via resonance, shielding the beta-proton (H-3, δ ~6.95 ppm) while the alpha-proton (H-2) remains relatively deshielded ( δ ~7.85 ppm) due to its direct proximity to the electronegative oxygen[3].
Experimental Protocols for Acquisition
To generate a self-validating dataset, the acquisition parameters must be meticulously optimized. A standard 1D spectrum is merely a hypothesis; the protocol below ensures high-fidelity data suitable for 2D correlation.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of high-purity 5-bromo-1-benzofuran-7-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl 3 ). Add 0.03% v/v tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm). Ensure the solution is free of paramagnetic impurities or particulates by filtering through a glass wool plug.
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Spectrometer Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming to achieve a line width (at half height) of < 1.0 Hz for the TMS peak[4].
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1 H NMR Acquisition: Execute a standard 30° pulse sequence (zg30).
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Causality: A 30° flip angle prevents signal saturation and allows for a shorter relaxation delay (D1 = 1–2 s), enabling rapid acquisition of 16–32 scans with quantitative integration.
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13 C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30). Set the relaxation delay (D1) to at least 2.0 seconds.
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Causality: Quaternary carbons (C-3a, C-5, C-7, C-7a) lack attached protons, depriving them of efficient dipole-dipole relaxation mechanisms. A longer D1 ensures complete longitudinal relaxation (T 1 ), preventing the severe attenuation of these critical structural nodes[4]. Acquire a minimum of 1024 scans due to the low natural abundance (1.1%) of the 13 C isotope.
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Tabulated Chemical Shift Assignments
The following tables summarize the assigned chemical shifts, multiplicities, and the underlying physical causality for each resonance based on established benzofuran spectral behavior.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Structural Notes |
| H-2 | 7.85 | Doublet (d) | 2.2 | 1H | Alpha to oxygen; typical furan ring shift. |
| H-3 | 6.95 | Doublet (d) | 2.2 | 1H | Beta to oxygen; shielded relative to H-2. |
| H-4 | 7.95 | Doublet (d) | 2.0 | 1H | Meta coupling to H-6; ortho to Br. |
| H-6 | 8.15 | Doublet (d) | 2.0 | 1H | Meta coupling to H-4; strongly deshielded by ortho-CHO. |
| CHO | 10.35 | Singlet (s) | - | 1H | Aldehydic proton; highly deshielded. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality / Structural Notes |
| C-2 | 147.5 | CH | Alpha to furan oxygen; strongly deshielded. |
| C-3 | 107.2 | CH | Beta to furan oxygen; shielded by resonance. |
| C-3a | 129.5 | C (Quat) | Bridgehead carbon. |
| C-4 | 128.4 | CH | Aromatic CH. |
| C-5 | 116.5 | C (Quat) | Shielded by the heavy atom effect of Bromine. |
| C-6 | 132.1 | CH | Aromatic CH; deshielded by para-Br and ortho-CHO. |
| C-7 | 123.0 | C (Quat) | Attached to electron-withdrawing CHO group. |
| C-7a | 156.0 | C (Quat) | Quaternary bridgehead; highly deshielded by adjacent oxygen. |
| CHO | 189.5 | C=O | Carbonyl carbon. |
The Self-Validating System: 2D NMR Workflows
To elevate these assignments from predictive to definitive, a suite of 2D NMR experiments must be employed. This creates a closed-loop, self-validating system where no single assignment relies on a solitary data point.
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COSY (Correlation Spectroscopy): Confirms the 3J coupling between H-2 and H-3 on the furan ring, and the 4J (meta) coupling between H-4 and H-6 on the benzene ring.
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HSQC (Heteronuclear Single Quantum Coherence): Maps all protons directly to their attached carbons ( 1JCH ). This immediately differentiates the protonated carbons (C-2, C-3, C-4, C-6, CHO) from the quaternary carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): The ultimate arbiter of the carbon skeleton. HMBC detects 2JCH and 3JCH couplings. For example, the aldehyde proton (CHO) will show a strong 3J cross-peak to C-6 and C-7a, and a 2J cross-peak to C-7, definitively anchoring the formyl group to the C-7 position.
Figure 1: Logical 1D and 2D NMR workflow for benzofuran structural elucidation.
Figure 2: Key HMBC (2J and 3J) connectivity network for structural validation.
References
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Protocol for NMR Analysis of 2-Methyl-3-phenylbenzofuran , Benchchem. Available at: 4
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Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives , PubMed Central (PMC). Available at: 5
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Benzofuran(271-89-6) 1H NMR spectrum , ChemicalBook. Available at:3
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1H chemical shifts in NMR. Part 18. Ring currents and π -electron effects in hetero-aromatics , Royal Society of Chemistry (RSC). Available at: 1
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PMR and CMR spectra of benzofuran and its derivatives , Oxford University Press (OUP). Available at: 2
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
